4-Bromo-2,3-dichlorotoluene
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Overview
Description
4-Bromo-2,3-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2. It has a molecular weight of 239.93 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methyl group (CH3) attached to one carbon, a bromine atom attached to another, and two chlorine atoms attached to the remaining carbons .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.93 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications
Synthesis and Chemical Properties
- 4-Bromo-2,3-dichlorotoluene has been synthesized from derivatives such as 4-bromo-2-nitrotoluene. This process involves a series of reactions including reduction, diazotization, and the Sandmeyer reaction, showcasing its potential in organic synthesis (Xue Xu, 2006).
- The synthesis and structural analysis of related compounds like 2-bromo-4-chlorotoluene have been extensively studied. These compounds are examined for their vibrational spectroscopic properties using FT-IR and FT-Raman techniques, providing insights into their molecular structures and electronic properties (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).
Applications in Photocatalysis
- Compounds like 2-bromo-3,3,3-trifluoropropene, which share a structural similarity with this compound, are utilized in photocatalytic reactions. These reactions form part of innovative synthesis processes for complex molecules, demonstrating the utility of halogenated toluenes in advanced organic synthesis (Weidi Zeng, W. Li, Haoguo Chen, Lei Zhou, 2022).
Molecular Dynamics and Computational Studies
- The dynamics of similar dichlorotoluenes, like 2,4-dichlorotoluene, have been studied for their dielectric relaxation processes. Such studies are important for understanding the molecular behavior of these compounds in different states, which can be crucial for their application in various fields including materials science and electronics (S. Sorriso, 1984).
Halogenation and Derivative Formation
- Research on the halogenation of related compounds, like toluene, highlights the ability to selectively introduce halogen atoms into the molecular structure. This process is key to producing specific derivatives of this compound, which can be used in a variety of chemical reactions and applications (Avninder Singh, S. P. Mirajkar, Sahida Sharma, 1999).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBWYSLQUVPSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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